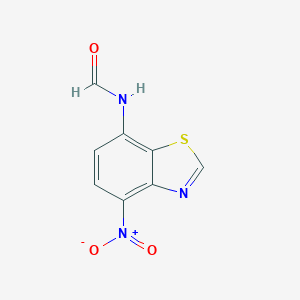
N-(4-Nitro-1,3-benzothiazol-7-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-formyl 4-nitro-7-aminobenzthiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a formyl group, a nitro group, and an amino group attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-formyl 4-nitro-7-aminobenzthiazole typically involves the formylation of 4-nitro-7-aminobenzthiazole. One common method is the Vilsmeier-Haack reaction, which uses formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation of the amino group.
Industrial Production Methods
Industrial production of N-formyl 4-nitro-7-aminobenzthiazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-formyl 4-nitro-7-aminobenzthiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in acidic conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Reduction of Nitro Group: 4-amino-7-aminobenzthiazole.
Reduction of Formyl Group: 4-nitro-7-hydroxymethylbenzthiazole.
Substitution Reactions: Various acylated or sulfonylated derivatives.
科学的研究の応用
N-formyl 4-nitro-7-aminobenzthiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-formyl 4-nitro-7-aminobenzthiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-formyl 4-nitro-7-aminobenzthiazole, known for its wide range of biological activities.
4-Nitrobenzothiazole: Similar structure but lacks the formyl and amino groups, used in various chemical reactions.
7-Aminobenzothiazole: Similar structure but lacks the nitro and formyl groups, used in medicinal chemistry.
Uniqueness
N-formyl 4-nitro-7-aminobenzthiazole is unique due to the presence of all three functional groups (formyl, nitro, and amino) on the benzothiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
107586-82-3 |
|---|---|
分子式 |
C8H5N3O3S |
分子量 |
223.21 g/mol |
IUPAC名 |
N-(4-nitro-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-3-9-5-1-2-6(11(13)14)7-8(5)15-4-10-7/h1-4H,(H,9,12) |
InChIキー |
UJLPDAVSLARBOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
同義語 |
Formamide,N-(4-nitro-7-benzothiazolyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















